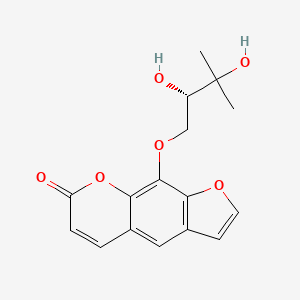

(-)-Heraclenol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H16O6 |

|---|---|

Poids moléculaire |

304.29 g/mol |

Nom IUPAC |

9-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C16H16O6/c1-16(2,19)11(17)8-21-15-13-10(5-6-20-13)7-9-3-4-12(18)22-14(9)15/h3-7,11,17,19H,8H2,1-2H3/t11-/m0/s1 |

Clé InChI |

FOINLJRVEBYARJ-NSHDSACASA-N |

SMILES isomérique |

CC(C)([C@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |

SMILES canonique |

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Chemical Architecture and Biological Landscape of (-)-Heraclenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(-)-Heraclenol, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and data are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is the (S)-enantiomer of heraclenol. Its chemical identity is defined by the following parameters:

-

IUPAC Name : 9-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one[1][2]

-

Stereochemistry : The stereocenter at the C2' position of the side chain has an (S)-configuration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O₆ | [1][3] |

| Molecular Weight | 304.29 g/mol | [1][3] |

| IUPAC Name | 9-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | [1][2] |

| CAS Number | 139079-42-8 | [1][3] |

| Canonical SMILES | CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O | [1] |

| Isomeric SMILES | CC(C)(--INVALID-LINK--O)O | [1] |

| InChI Key | FOINLJRVEBYARJ-NSHDSACASA-N | [1] |

| Purity (typical) | >98% (HPLC) | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While a complete, publicly available dataset is not consistently reported in a single source, the following represents typical data used for its characterization.

Table 2: Spectroscopic Data for Heraclenol

| Technique | Data | Reference |

| ¹H NMR | A published ¹H NMR spectrum (400 MHz, CDCl₃) is available for heraclenol, though specific peak assignments for the (-)-enantiomer require further consultation of primary literature. | [2] |

| ¹³C NMR | Detailed ¹³C NMR data for many furanocoumarins are available in the literature and databases, which can be used for comparative assignment. | |

| Mass Spectrometry (MS) | High-resolution mass spectrometry would confirm the elemental composition consistent with the molecular formula C₁₆H₁₆O₆. | |

| Infrared (IR) Spectroscopy | IR spectroscopy would reveal characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O of the lactone), ether (C-O-C), and aromatic (C=C) functional groups present in the molecule. |

Isolation from Natural Sources

This compound is primarily isolated from plants of the Heracleum genus, particularly Heracleum candicans.

General Isolation Protocol

A common method for the extraction and isolation of furanocoumarins like this compound from plant material involves the following steps:

-

Extraction : The dried and powdered plant material (typically roots) is subjected to solvent extraction. Methanol is a commonly used solvent for this purpose.[4]

-

Fractionation : The crude extract is then fractionated using techniques such as solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatographic Purification : The fraction containing the furanocoumarins is further purified using column chromatography over silica gel. A gradient elution system, for example, with toluene and ethyl acetate, can be employed.[5]

-

Quantification : The purity and quantity of the isolated this compound can be determined using High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC).[4][5] For HPTLC, a mobile phase of toluene:ethyl acetate (7:3) and densitometric scanning at 366 nm has been reported for the quantification of heraclenol.[5] The concentration of heraclenol in the roots of Heracleum candicans has been reported to be in the range of 0.29–0.43% w/w.[4]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Antibacterial and Antibiofilm Activity

This compound has demonstrated activity against various pathogenic bacteria. A proposed mechanism for its antibacterial action is the inhibition of histidine biosynthesis.

Caption: Proposed antibacterial mechanism of this compound.

Anticancer Activity

While specific quantitative data for this compound is limited in publicly accessible literature, related furanocoumarins and natural compounds have shown cytotoxic effects against various cancer cell lines. The primary mechanism of action is often the induction of apoptosis.

Table 3: General IC₅₀ Values for Related Compounds against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Furanocoumarins (various) | Various | 0.24 - 50 | [6] |

| Natural Antioxidant Hybrids | HCT116 (Colon) | 0.34 - 22.4 | [1] |

| HTB-26 (Breast) | 10 - 50 | [1] | |

| PC-3 (Prostate) | 10 - 50 | [1] | |

| HepG2 (Liver) | 10 - 50 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding : Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment : Treat the cells with various concentrations of this compound (e.g., in a range from 1 to 100 µM) and incubate for a further 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Signaling Pathway

The induction of apoptosis by many natural compounds often involves the modulation of the Bcl-2 family of proteins and the activation of caspases. A potential pathway is illustrated below.

Caption: General apoptotic pathway potentially induced by this compound.

Experimental Protocol: Western Blot for Apoptosis Markers

Western blotting can be used to detect changes in the expression of key apoptotic proteins.

-

Cell Lysis : Treat cancer cells with this compound as in the MTT assay. After treatment, lyse the cells in RIPA buffer to extract total proteins.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : Block the membrane and then incubate with primary antibodies against apoptotic markers such as cleaved Caspase-3, Bax, and Bcl-2.

-

Detection : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Anti-inflammatory Activity

This compound is also reported to possess anti-inflammatory properties. A common in vitro assay to assess this activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture : Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment : Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

-

Griess Assay : Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis : Compare the nitrite levels in the treated cells to those in the LPS-stimulated control cells to determine the inhibitory effect of this compound on NO production.

Synthesis

Detailed protocols for the enantioselective synthesis of this compound are not widely available in the public domain. The synthesis of chiral furanocoumarins typically involves asymmetric catalytic methods to introduce the stereocenter in the side chain.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a spectrum of biological activities that warrant further investigation. While its isolation from natural sources is established, the development of a robust enantioselective synthetic route would be highly beneficial for its further pharmacological evaluation. The provided experimental protocols offer a foundation for researchers to explore the anticancer and anti-inflammatory potential of this molecule and to elucidate its precise mechanisms of action. Future studies should focus on obtaining comprehensive quantitative bioactivity data and exploring its effects on specific signaling pathways in relevant disease models.

References

Biosynthesis of Furanocoumarins: A Technical Guide to the Pathway of (-)-Heraclenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Furanocoumarins are a class of plant secondary metabolites renowned for their significant pharmacological and toxicological properties. Their biosynthesis is a complex, multi-step process involving several key enzyme families, including cytochrome P450 monooxygenases (P450s), prenyltransferases, and methyltransferases. This technical guide provides an in-depth exploration of the furanocoumarin biosynthetic pathway, with a specific focus on the formation of the linear furanocoumarin, (-)-Heraclenol. We detail the enzymatic steps from the primary precursor L-phenylalanine to the central intermediate umbelliferone, the subsequent divergence into linear and angular scaffolds, and the specific terminal reactions leading to this compound. This document includes summaries of available quantitative enzyme kinetic data, detailed experimental protocols for pathway analysis, and visualizations of the core biochemical routes and workflows to support further research and development in this field.

The Core Furanocoumarin Biosynthetic Pathway

The biosynthesis of all furanocoumarins originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. This core pathway can be divided into two major stages: the formation of the central coumarin intermediate, umbelliferone, and its subsequent modification and cyclization to form the characteristic furan ring.

Stage 1: Phenylpropanoid Pathway to Umbelliferone

Umbelliferone (7-hydroxycoumarin) is the universal precursor for the biosynthesis of both linear and angular furanocoumarins in higher plants.[1][2] Its formation proceeds through the general phenylpropanoid pathway:

-

Deamination of L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce trans-cinnamic acid.[3]

-

Hydroxylation at C4: trans-Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) , a P450 enzyme, to yield p-coumaric acid.[3]

-

CoA Ligation: p-Coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA.

-

Ortho-Hydroxylation and Cyclization: The key step to forming the coumarin ring is the ortho-hydroxylation (at the 2'-position) of p-coumaroyl-CoA, catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) . This product, 2',4'-dihydroxy-cinnamoyl-CoA, undergoes spontaneous lactonization (ring closure) to form umbelliferone.[4]

Stage 2: The Divergence of Linear and Angular Furanocoumarins

Umbelliferone stands at a critical branch point where the pathway diverges to produce either linear (psoralen-type) or angular (angelicin-type) furanocoumarins. This divergence is dictated by the regiospecific prenylation of the umbelliferone core by distinct aromatic prenyltransferases (PTs) .[1][5]

-

Linear Pathway: Prenylation at the C6 position, catalyzed by an umbelliferone 6-prenyltransferase , yields demethylsuberosin, the precursor to all linear furanocoumarins.[1]

-

Angular Pathway: Prenylation at the C8 position, catalyzed by an umbelliferone 8-prenyltransferase , yields osthenol, the precursor to angular furanocoumarins.[1]

These membrane-bound enzymes utilize dimethylallyl diphosphate (DMAPP) as the prenyl donor.[1]

The subsequent steps involve cyclization and aromatization reactions, primarily catalyzed by specialized P450 enzymes, to form the furan ring.

-

Linear: Demethylsuberosin is converted to (+)-marmesin by marmesin synthase . (+)-Marmesin is then converted to psoralen by psoralen synthase , which cleaves off an acetone molecule.[6]

-

Angular: Osthenol is converted to (+)-columbianetin by columbianetin synthase , which is then transformed into angelicin by angelicin synthase .[7]

Specific Biosynthesis Pathway of this compound

This compound is a highly decorated linear furanocoumarin. Its biosynthesis begins with the psoralen core and involves a series of hydroxylation, methylation, prenylation, epoxidation, and epoxide hydrolysis steps.

-

Hydroxylation of Psoralen: Psoralen undergoes regiospecific hydroxylation at the C8 position, catalyzed by psoralen 8-monooxygenase (a P450 enzyme), to produce xanthotoxol.[8]

-

O-Methylation: The 8-hydroxyl group of xanthotoxol is methylated by xanthotoxol O-methyltransferase (XOMT) , using S-adenosyl methionine (SAM) as a methyl donor, to yield xanthotoxin (also known as 8-methoxypsoralen).[3][8]

-

Prenyloxylation: Xanthotoxin is converted to imperatorin. This step involves the attachment of a dimethylallyl (prenyl) group to the oxygen at the 8-position of the psoralen precursor, xanthotoxol, followed by methylation, or potentially direct prenyloxylation of xanthotoxin. Imperatorin is chemically 9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one.[9]

-

Epoxidation: The prenyl side chain of imperatorin is epoxidized by a P450 monooxygenase to form heraclenin.[10]

-

Epoxide Hydrolysis: Finally, the epoxide ring of heraclenin is hydrolyzed by an epoxide hydrolase to form the vicinal diol, yielding this compound.[11]

Quantitative Data on Key Biosynthetic Enzymes

While comprehensive kinetic data for all enzymes in the furanocoumarin pathway are not available, studies on recombinant enzymes and cell cultures have provided valuable parameters for several key steps. These data are crucial for metabolic engineering efforts and for understanding pathway flux.

| Enzyme | Source Organism | Substrate(s) | Apparent Km (µM) | Vmax / kcat | Reference(s) |

| Psoralen Synthase (CYP71AJ1mut) | Ammi majus | (+)-Marmesin | 1.5 ± 0.5 | 340 ± 24 min-1 (kcat) | [6] |

| Bergaptol O-Methyltransferase (AmBMT) | Ammi majus | Bergaptol | 2.8 | Not Reported | [3] |

| S-adenosyl methionine (SAM) | 6.5 | Not Reported | [3] | ||

| Umbelliferone 6-Prenyltransferase (PsPT1) | Pastinaca sativa | Umbelliferone | 2.7 ± 0.6 | Not Reported | [1] |

| Dimethylallyl diphosphate (DMAPP) | 5 ± 1 | Not Reported | [1] | ||

| Xanthotoxol Metabolism (Overall, via HLMs) | Human Liver Microsomes | Xanthotoxol | 8.46 | 0.55 nmol·min-1·mg-1 (Vmax) | [12] |

Experimental Protocols

Protocol: In Vitro Assay for P450-Mediated Furanocoumarin Biosynthesis

This protocol provides a general framework for assaying the activity of recombinant P450 enzymes (e.g., marmesin synthase, psoralen synthase) involved in furanocoumarin biosynthesis. The enzyme is typically expressed in yeast (Saccharomyces cerevisiae) or insect cells and isolated as a microsomal fraction.

1. Materials:

-

Yeast or insect cell microsomes containing the recombinant P450 enzyme.

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).

-

Reaction Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.

-

Substrate: e.g., (+)-marmesin for psoralen synthase, dissolved in DMSO (typically 10-20 mM stock).

-

Quenching/Extraction Solvent: Ethyl acetate.

-

Internal Standard (for HPLC/UPLC analysis): e.g., Angelicin or another furanocoumarin not present in the reaction.

2. Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the following on ice:

-

Reaction Buffer.

-

Microsomal preparation (protein amount to be optimized, e.g., 50-100 µg).

-

NADPH regenerating system components.

-

-

Pre-incubation: Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes to equilibrate.

-

Initiate Reaction: Start the reaction by adding the substrate (e.g., (+)-marmesin to a final concentration of 10-50 µM). Vortex briefly.

-

Incubation: Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range. Agitation may be required.

-

Stop Reaction: Terminate the reaction by adding 2 volumes of ethyl acetate containing the internal standard. Vortex vigorously for 1 minute to extract the products.

-

Phase Separation: Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to separate the organic and aqueous layers.

-

Sample Preparation for Analysis: Carefully transfer the upper organic (ethyl acetate) layer to a new tube. Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitution and Analysis: Reconstitute the dried residue in a known volume of mobile phase (e.g., 100 µL of 50% methanol) and analyze by UPLC-MS/MS.

9. Controls:

-

No Substrate Control: To check for endogenous products from the microsomes.

-

No NADPH Control: To confirm the reaction is NADPH-dependent, a hallmark of P450 enzymes.

-

Boiled Enzyme Control: To ensure the observed activity is enzymatic.

Protocol: Furanocoumarin Extraction and Quantification by UPLC-MS

This protocol describes a method for the extraction and sensitive quantification of furanocoumarins like this compound from plant tissues, adapted from methods used for citrus peels.[4]

1. Materials:

-

Plant Tissue (e.g., leaves, peel), flash-frozen in liquid nitrogen and lyophilized.

-

Extraction Solvent: Methanol or Acetonitrile.

-

UPLC System coupled to a tandem mass spectrometer (e.g., triple quadrupole).

-

UPLC Column: C18 reversed-phase column (e.g., 1.8 µm particle size, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

-

Analytical standards for all target furanocoumarins.

2. Extraction Procedure:

-

Homogenization: Weigh approximately 50 mg of lyophilized, powdered plant tissue into a 2 mL tube.

-

Solvent Addition: Add 1.5 mL of methanol. Vortex thoroughly.

-

Extraction: Sonicate the sample in a water bath for 30 minutes.

-

Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes to pellet debris.

-

Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

3. UPLC-MS Method:

-

Column Temperature: 40°C.

-

Injection Volume: 2-5 µL.

-

Elution Gradient (Example):

-

0.0 min: 10% B

-

0.7 min: 20% B

-

6.0 min: 60% B

-

10.0 min: 90% B

-

12.0 min: 100% B (hold for 4 min)

-

16.1 min: 10% B (re-equilibration for 4 min)

-

Total Run Time: 20 minutes.[10]

-

-

MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. For each compound, optimize precursor ion and product ion transitions and collision energies by infusing individual standards. Use positive electrospray ionization (ESI+).

4. Quantification:

-

Generate a calibration curve for each target analyte using serial dilutions of the analytical standards.

-

Plot the peak area ratio (analyte/internal standard, if used) against concentration.

-

Calculate the concentration in the unknown samples by interpolating from the linear regression of the calibration curve.

Conclusion

The biosynthesis of this compound and other furanocoumarins is a testament to the intricate metabolic capabilities of plants. The pathway relies on the coordinated action of several enzyme classes, with cytochrome P450s playing a central role in generating structural diversity through hydroxylation, cyclization, and epoxidation reactions. While the core pathway to the psoralen and angelicin scaffolds is well-established, the specific enzymes catalyzing the terminal, decorative steps in many species, including those leading to this compound, remain areas of active investigation. The data and protocols presented herein provide a robust foundation for researchers aiming to elucidate these remaining steps, perform metabolic engineering to produce high-value furanocoumarins, or develop analytical methods for their detection and quantification in complex biological matrices.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Kinetics of rat brain and liver solubilized membrane-bound catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Furanocoumarin biosynthesis in Ammi majus L. Cloning of bergaptol O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A coumarin-specific prenyltransferase catalyzes the crucial biosynthetic reaction for furanocoumarin formation in parsley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]

- 8. Methoxsalen - Wikipedia [en.wikipedia.org]

- 9. Imperatorin | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Mutagenicity of a furocoumarin epoxide, heraclenin, in Chlamydomonas reinhardii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism and Metabolic Inhibition of Xanthotoxol in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of (-)-Heraclenol against Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria, a devastating parasitic disease caused by Plasmodium species, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the urgent discovery and development of novel antimalarial agents. Furanocoumarins, a class of naturally occurring compounds, have demonstrated a wide range of biological activities, including potential antiplasmodial effects. This technical guide focuses on the biological activity of a specific furanocoumarin, (-)-Heraclenol, against Plasmodium falciparum, the deadliest species of human malaria parasite. While direct experimental data on the antiplasmodial activity of this compound is not currently available in the public domain, this document synthesizes the existing knowledge on its cytotoxicity, the antiplasmodial activity of structurally related furanocoumarins, and provides detailed, standardized protocols for its evaluation as a potential antimalarial candidate. The aim is to provide a foundational resource for researchers to initiate and conduct studies on this compound's efficacy and mechanism of action against P. falciparum.

Introduction

The relentless evolution of drug resistance in Plasmodium falciparum to frontline antimalarial therapies, including artemisinin-based combination therapies (ACTs), underscores the critical need for new chemical entities with novel mechanisms of action. Natural products have historically been a rich source of antimalarial drugs, with quinine and artemisinin being prominent examples. Furanocoumarins, a class of phytochemicals found in various plant families, are known for their diverse pharmacological properties. This compound, a psoralen-type furanocoumarin, has been investigated for its effects on cancer cell lines, but its potential against P. falciparum remains unexplored. This guide provides a comprehensive overview of the available data on this compound and outlines the necessary experimental framework to assess its antiplasmodial potential.

Quantitative Data on this compound and Related Furanocoumarins

While direct in vitro antiplasmodial data for this compound against P. falciparum is not documented in publicly available literature, cytotoxicity data against mammalian cell lines is available and crucial for assessing its therapeutic potential. Furthermore, antiplasmodial data for structurally similar furanocoumarins provide a basis for hypothesizing the potential activity of this compound.

Cytotoxicity Data for Heraclenol

The assessment of a compound's toxicity against mammalian cells is a critical step in drug development to determine its selectivity for the parasite. The following table summarizes the available cytotoxicity data for heraclenol.

| Compound | Cell Line | Assay Method | Cytotoxicity (CC50/IC50) | Reference |

| Heraclenol | NIH/3T3 (normal murine fibroblast) | Not Specified | 65.78 µM (IC50) | [1] |

| Heraclenol | Vero (kidney epithelial) | MTT Assay | >1024 µg/mL | [2][3] |

Note: A study on uropathogenic Escherichia coli reported only a 13% decrease in Vero cell viability at a heraclenol concentration of 1024 µg/mL[2][3].

Antiplasmodial Activity of Structurally Related Furanocoumarins

The antiplasmodial activity of furanocoumarins such as imperatorin and isoimperatorin, which share the same core structure as this compound, has been reported. This data suggests that the furanocoumarin scaffold may possess inherent antiplasmodial properties.

| Compound | P. falciparum Strain(s) | Assay Method | Antiplasmodial Activity (IC50) | Reference |

| Imperatorin | Not Specified | Not Specified | Not Specified in detail | [4] |

| Isoimperatorin | Not Specified | Not Specified | Not Specified in detail | [5] |

Note: While specific IC50 values against P. falciparum for imperatorin and isoimperatorin are not detailed in the provided search results, their antimycobacterial and other biological activities suggest they are bioactive molecules[4][5]. Further literature review beyond the scope of this initial synthesis would be required to pinpoint exact antiplasmodial IC50 values.

Proposed Experimental Protocols

To systematically evaluate the antiplasmodial activity and cytotoxicity of this compound, the following detailed experimental protocols are proposed based on established and widely used methodologies.

In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-based Assay

This assay is a standard, fluorescence-based method for determining the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

Objective: To determine the in vitro efficacy of this compound against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum.

Materials:

-

P. falciparum cultures (3D7 and K1 strains)

-

Human erythrocytes (O+)

-

Complete parasite culture medium (RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 10% human serum or 0.5% AlbuMAX II)

-

This compound stock solution (in DMSO)

-

Chloroquine and Artemisinin (as reference drugs)

-

96-well microplates

-

SYBR Green I nucleic acid gel stain (10,000x stock in DMSO)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

-

Parasite Synchronization: Synchronize parasite cultures at the ring stage using 5% D-sorbitol treatment.

-

Plate Preparation: Serially dilute this compound and reference drugs in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with uninfected erythrocytes for background fluorescence.

-

Parasite Seeding: Add synchronized ring-stage parasite culture (2% hematocrit, 1% parasitemia) to each well.

-

Incubation: Incubate the plates for 72 hours at 37°C in a controlled gas environment.

-

Lysis and Staining: Add SYBR Green I diluted in lysis buffer to each well.

-

Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Testing: MTT Assay

This colorimetric assay determines the 50% cytotoxic concentration (CC50) of a compound on mammalian cells, which is essential for calculating the selectivity index (SI).

Objective: To assess the cytotoxicity of this compound against a mammalian cell line (e.g., HEK293 or Vero cells).

Materials:

-

Mammalian cell line (e.g., HEK293 or Vero)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Doxorubicin (as a positive control for cytotoxicity)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate spectrophotometer (absorbance at 570 nm)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of this compound and the positive control to the wells. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until formazan crystals are formed.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value by plotting cell viability against the log of the drug concentration.

Mandatory Visualizations

Experimental Workflow for Antiplasmodial Activity Assessment

Caption: Workflow for the SYBR Green I-based in vitro antiplasmodial assay.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Logical Relationship for Drug Candidate Evaluation

Caption: Decision-making flowchart for evaluating a potential antimalarial compound.

Conclusion and Future Directions

While direct evidence of the antiplasmodial activity of this compound against Plasmodium falciparum is currently lacking, its furanocoumarin structure and the known bioactivity of related compounds suggest that it warrants investigation as a potential antimalarial candidate. The cytotoxicity data available for Heraclenol indicates a potentially favorable therapeutic window, although further testing against a broader range of cell lines is recommended.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound. Future research should focus on:

-

In vitro screening: Determining the IC50 values of this compound against both drug-sensitive and drug-resistant strains of P. falciparum.

-

Cytotoxicity profiling: Assessing the CC50 values against a panel of human cell lines to establish a comprehensive safety profile and calculate the selectivity index.

-

Mechanism of action studies: If significant antiplasmodial activity is observed, subsequent studies should investigate the potential molecular targets and pathways affected by this compound in the parasite.

-

In vivo efficacy: Promising in vitro results should be followed by evaluation in animal models of malaria to assess in vivo efficacy and pharmacokinetics.

The exploration of novel chemical scaffolds such as that of this compound is a crucial endeavor in the global effort to combat malaria. This technical guide serves as a catalyst for initiating such investigations, providing the necessary foundational information and methodologies for researchers in the field.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imperatorin–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of isoimperatorin, alone and in combination, against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of (-)-Heraclenol on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Heraclenol, a natural furocoumarin, has been identified as a compound of interest for its potential biological activities. This document provides a technical overview of the current, albeit limited, understanding of its in vitro cytotoxicity against various cell lines. It summarizes available quantitative data, outlines standard experimental protocols for assessing its efficacy, and explores potential molecular mechanisms and signaling pathways that may be involved in its cytotoxic action, based on the known effects of related natural compounds. This guide is intended to serve as a foundational resource for researchers investigating the anticancer potential of this compound.

Quantitative Cytotoxicity Data

The evaluation of a compound's potency is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell viability[1]. The available data on the cytotoxic effects of this compound is nascent. One study assessed its impact on normal murine NIH/3T3 fibroblasts, revealing an IC50 value of 65.78 μM[2]. The same study noted its antiproliferative effects on both sensitive and multidrug-resistant mouse T-lymphoma cells[2]. In contrast, another study observed no significant cytotoxicity against the Vero cell line, a lineage of normal kidney epithelial cells from the African green monkey[3].

For comparative purposes, the table below summarizes the reported IC50 values. The limited data underscores the need for comprehensive screening against a broad panel of human cancer cell lines.

| Compound | Cell Line | Cell Type | IC50 Value (µM) | Reference |

| This compound | NIH/3T3 | Normal Murine Fibroblast | 65.78 | [2] |

| This compound | Vero | Normal Monkey Kidney Epithelial | Not significantly cytotoxic | [3] |

| This compound | Mouse T-Lymphoma | Cancer | Potent antiproliferative effect | [2] |

Key Experimental Protocols

To further elucidate the cytotoxic and anticancer potential of this compound, standardized in vitro assays are essential. The following sections detail the methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability[1]. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include untreated cells as a negative control and a known chemotherapeutic agent (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis[1].

Apoptosis Assessment by Flow Cytometry

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells[4][5]. This can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrotic) to determine the pro-apoptotic effect of the compound.

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by inducing cell cycle arrest[6][7]. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be analyzed by staining DNA with a fluorescent dye like Propidium Iodide (PI).

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and treat them with RNase A to prevent staining of RNA. Stain the cells with PI solution.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Model the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest[8].

Potential Signaling Pathways in this compound-Induced Cytotoxicity

While the precise molecular mechanisms of this compound are yet to be fully elucidated, the actions of other natural bioactive compounds, such as flavonoids and other coumarins, suggest that it may induce apoptosis through the intrinsic and/or extrinsic pathways[4][5][9]. These pathways are central to the regulation of programmed cell death and are common targets for anticancer agents[5][10].

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress and is regulated by the Bcl-2 family of proteins[9]. Pro-apoptotic proteins like Bax and Bak facilitate the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade leading to cell death[4][9]. Many natural compounds induce apoptosis by altering the balance of pro- and anti-apoptotic Bcl-2 proteins[11][12].

The Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular ligands (e.g., TNF-α, FasL) to death receptors on the cell surface[4]. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as Caspase-8, which then activate effector caspases like Caspase-3, culminating in apoptosis[5].

Conclusion and Future Directions

The current body of research on the in vitro cytotoxicity of this compound is limited but suggests that the compound warrants further investigation. While it shows antiproliferative activity against mouse T-lymphoma cells, its effects on a wider range of human cancer cell lines remain unknown[2]. Future research should focus on:

-

Broad-Spectrum Screening: Evaluating the cytotoxicity of this compound against a comprehensive panel of human cancer cell lines from different tissues.

-

Mechanism of Action Studies: Investigating the molecular underpinnings of its cytotoxic effects, including its ability to induce apoptosis, cell cycle arrest, and its specific protein targets.

-

Signaling Pathway Analysis: Using techniques like Western blotting and qPCR to confirm its impact on key proteins and genes within the apoptotic and other relevant signaling pathways.

-

Selectivity Assessment: Comparing its cytotoxicity in cancer cells versus normal, non-transformed cells to determine its therapeutic index.

By systematically addressing these areas, the scientific community can build a robust profile of this compound and determine its true potential as a candidate for anticancer drug development.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 5. The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy [mdpi.com]

- 6. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 10. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Eugenol Exerts Apoptotic Effect and Modulates the Sensitivity of HeLa Cells to Cisplatin and Radiation - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Heraclenol: A Novel Bacterial Histidine Biosynthesis Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Heraclenol, a naturally occurring furanocoumarin, has emerged as a promising antibacterial agent that selectively targets the bacterial histidine biosynthesis pathway. This pathway is essential for bacterial survival and absent in humans, making it an attractive target for novel antibiotic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antibacterial and antibiofilm data, detailed experimental protocols for its evaluation, and methods for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on the discovery of new antibacterial agents.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need to identify and develop new antibacterial agents with novel mechanisms of action. The bacterial histidine biosynthesis pathway presents a compelling target for such endeavors due to its essentiality for bacterial growth and its absence in mammals. This compound, a natural product found in plants of the Heracleum genus, has been identified as an inhibitor of this pathway, demonstrating efficacy against pathogenic bacteria such as uropathogenic Escherichia coli (UPEC). This guide synthesizes the current knowledge on this compound, offering a technical resource for its further investigation and development.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the bacterial histidine biosynthesis pathway. Molecular docking studies have suggested that this compound likely targets histidinol-phosphate aminotransferase (HisC), a key enzyme in this pathway.[1] HisC catalyzes the seventh step in histidine biosynthesis, the conversion of imidazoleacetol-phosphate to L-histidinol phosphate. By binding to the active site of HisC, this compound is thought to prevent the natural substrate from binding, thereby halting the production of histidine and leading to bacterial cell death.

Bacterial Histidine Biosynthesis Pathway and the Role of this compound

Caption: Bacterial Histidine Biosynthesis Pathway and the inhibitory action of this compound on HisC.

Quantitative Data

The antibacterial and antibiofilm activities of this compound have been quantified against various bacterial strains. The following tables summarize the available data.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Uropathogenic Escherichia coli (UPEC) CFT073 | 1024 | [2] |

| Staphylococcus aureus | 680 | [2] |

| Staphylococcus epidermidis | 640 | [2] |

| Pseudomonas aeruginosa | 700 | [2] |

| Enterobacter cloacae | 770 | [2] |

| Klebsiella pneumoniae | 850 | [2] |

| Streptococcus mutans | 530 | [2] |

| Streptococcus viridans | 500 | [2] |

Table 2: In Vivo Efficacy of this compound against UPEC in a Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

| Treatment Group | Bacterial Load Reduction (log CFU) | Organ | Reference |

| This compound (at MIC and above) | ≥4 | Bladder, Kidney, Urine | [2] |

Table 3: Antibiofilm Activity of this compound against UPEC

| Parameter | Result | Reference |

| Biofilm formation reduction | 70% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the guidelines of the Clinical & Laboratory Standards Institute (CLSI).

Materials:

-

This compound stock solution

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial culture (e.g., UPEC CFT073) adjusted to 0.5 McFarland standard

-

Sterile saline

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum by diluting the 0.5 McFarland standard suspension in sterile saline to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 5 µL of the bacterial inoculum to each well of the microtiter plate, including a positive control well (MHB with inoculum, no drug) and a negative control well (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Antibiofilm Assay (Crystal Violet Method)

This protocol describes a common method for quantifying biofilm formation.

Materials:

-

This compound

-

Tryptic Soy Broth (TSB) supplemented with 0.5% glucose

-

96-well flat-bottom polystyrene plates

-

Bacterial culture (e.g., UPEC)

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid in water

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Grow a bacterial overnight culture in TSB.

-

Dilute the overnight culture 1:100 in fresh TSB with 0.5% glucose.

-

Add 200 µL of the diluted culture to the wells of a 96-well plate containing different concentrations of this compound. Include a no-drug control.

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

Gently remove the planktonic cells by washing the wells three times with 200 µL of PBS.

-

Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

-

Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

HisC Enzyme Inhibition Assay (General Protocol)

While a specific protocol for this compound has not been published, this general protocol for a histidinol-phosphate aminotransferase (HisC) assay can be adapted. The assay typically measures the formation of glutamate from 2-oxoglutarate in a coupled reaction.

Materials:

-

Purified HisC enzyme

-

This compound

-

L-histidinol phosphate (substrate)

-

2-oxoglutarate (co-substrate)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

Coupled enzyme (e.g., Glutamate Dehydrogenase)

-

NADH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-histidinol phosphate, 2-oxoglutarate, PLP, NADH, and the coupled enzyme.

-

Add varying concentrations of this compound to the wells of the 96-well plate. Include a no-inhibitor control.

-

Initiate the reaction by adding the purified HisC enzyme to each well.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the HisC activity.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow Diagram

Caption: A logical workflow for the evaluation of this compound as a bacterial histidine biosynthesis inhibitor.

Isolation and Characterization

This compound is a natural product that can be isolated from various plant species, particularly from the genus Heracleum.

Isolation and Purification

A general protocol for the isolation of furanocoumarins like this compound from Heracleum species is outlined below. This protocol may require optimization depending on the specific plant material.

Materials:

-

Dried and powdered plant material (e.g., roots of Heracleum candicans)

-

Solvents: n-hexane, ethyl acetate, methanol, chloroform

-

Silica gel for column chromatography

-

TLC plates (silica gel F254)

-

Rotary evaporator

Procedure:

-

Extraction:

-

Macerate the powdered plant material with a suitable solvent (e.g., methanol or acetone) at room temperature for an extended period (e.g., 24-48 hours) with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).

-

Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).

-

-

Column Chromatography:

-

Subject the fraction enriched with this compound to column chromatography on silica gel.

-

Elute the column with a gradient of solvents (e.g., n-hexane:ethyl acetate) of increasing polarity.

-

Collect fractions and monitor them by TLC.

-

-

Purification:

-

Combine the fractions containing pure this compound (as determined by TLC).

-

Further purification can be achieved by recrystallization or preparative HPLC if necessary.

-

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound provides characteristic signals for the furanocoumarin core and the dihydroxy-3-methylbutoxy side chain. A representative spectrum can be found in the literature.[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): While a specific published ¹³C NMR spectrum for this compound was not readily available in the searched literature, the expected chemical shifts can be predicted based on the structure and comparison with similar furanocoumarins. The spectrum would show signals corresponding to the carbonyl carbon, aromatic and olefinic carbons of the furanocoumarin system, and the aliphatic carbons of the side chain.

Conclusion

This compound represents a promising lead compound for the development of new antibacterial agents targeting the essential histidine biosynthesis pathway in bacteria. Its demonstrated in vitro activity against a range of pathogenic bacteria, including its ability to inhibit biofilm formation, and its in vivo efficacy in a relevant infection model, underscore its therapeutic potential. This technical guide provides a foundational resource for researchers to further explore the mechanism of action, optimize the antibacterial activity, and advance the development of this compound and its analogs as next-generation antibiotics. Further studies to determine the IC50 against HisC and to fully elucidate its pharmacokinetic and pharmacodynamic properties are warranted.

References

The Enduring Saga of Heracleum: A Technical Guide to the Discovery and Therapeutic Potential of its Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Heracleum, commonly known as hogweed or cow parsnip, encompasses over 120 species and has been a cornerstone of traditional medicine across various cultures for centuries.[1] Its historical applications, ranging from treating skin disorders to alleviating inflammatory conditions, have paved the way for modern scientific investigation into its rich phytochemical landscape. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological properties of compounds derived from Heracleum, with a particular focus on the prominent furanocoumarins. It aims to serve as a comprehensive resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of action of these potent natural products.

A Legacy of Healing: Historical Perspective and Ethnobotanical Uses

The medicinal use of Heracleum species is deeply rooted in traditional practices worldwide. In Iranian folk medicine, the fruits and leaves have been utilized for their antiseptic, carminative, and analgesic properties.[1] European traditions have employed Heracleum sphondylium (cow parsnip) for treating diarrhea, while in the Indian system of medicine, Heracleum candicans has been valued as an aphrodisiac and nerve tonic.[1] First Nations communities in Eastern Canada have traditionally used Heracleum maximum to address respiratory ailments, including tuberculosis.[1] These long-standing ethnobotanical applications have provided the foundational knowledge that has spurred contemporary phytochemical and pharmacological research into this diverse genus. The genus name Heracleum itself, described by Carl Linnaeus in 1753, is derived from the Greek hero Heracles, alluding to the plants' robust size and potent properties.

The Furanocoumarin Frontier: Discovery and Key Compounds

The primary bioactive constituents responsible for many of the therapeutic and phototoxic effects of Heracleum are furanocoumarins. These compounds, derivatives of psoralen, are characterized by a furan ring fused with a coumarin core. The isolation and characterization of these molecules marked a significant milestone in understanding the medicinal properties of the Heracleum genus.

The scientific journey into the chemical constituents of Heracleum and related plants began with the isolation of psoralen and its derivatives. While the precise timeline of the very first isolation from a Heracleum species is not definitively documented in the readily available literature, the study of furanocoumarins as a chemical class dates back to the 19th and early 20th centuries from various plant sources. The structural elucidation of psoralen was a key step, revealing its linear furanocoumarin nature.

Subsequent research led to the identification of a diverse array of furanocoumarins within various Heracleum species. Among the most significant are:

-

Xanthotoxin (8-Methoxypsoralen): A major furanocoumarin found in many Heracleum species, known for its potent photosensitizing effects and use in the treatment of skin conditions like psoriasis and vitiligo.[1]

-

Bergapten (5-Methoxypsoralen): Another prominent linear furanocoumarin with significant photosensitizing and antimicrobial properties.[1]

-

Psoralen: The parent compound of the linear furanocoumarins, also exhibiting photosensitizing activity.[1]

-

Angelicin: An angular furanocoumarin, which differs in the position of the furan ring fusion, and is also found in several Heracleum species.[2]

-

Imperatorin and Phellopterin: Other furanocoumarins that contribute to the overall pharmacological profile of Heracleum extracts.[1]

The discovery of these compounds was largely driven by advancements in chromatographic and spectroscopic techniques, which allowed for the separation and identification of individual molecules from complex plant extracts.

Quantitative Analysis of Bioactive Compounds

The concentration of furanocoumarins and other bioactive compounds in Heracleum species can vary significantly depending on the species, plant part, geographical location, and developmental stage. The following tables summarize key quantitative data from various studies.

Table 1: Concentration of Major Furanocoumarins in Heracleum Species

| Compound | Species | Plant Part | Concentration | Reference |

| Bergapten | H. sosnowskyi | Leaves | 3.14 mg/g | [2] |

| Xanthotoxin | H. sosnowskyi | Leaves | 0.76 mg/g | [2] |

| Psoralen | H. sosnowskyi | Leaves | 0.15 mg/g | [2] |

| Angelicin | H. sosnowskyi | Leaves | 2.3 mg/g | [2] |

| Pimpinellin | H. sibiricum | Roots | Main Component | [3] |

| Bergapten | H. sibiricum | Fruits | Major Compound | [3] |

| Imperatorin | H. verticillatum | Fruits | Major Compound | [3] |

Table 2: Cytotoxic and Anti-inflammatory Activity of Heracleum-Derived Compounds and Extracts

| Compound/Extract | Activity | Cell Line/Assay | IC50 Value | Reference |

| H. humile Ethyl Acetate Extract | Cytotoxic | MDA-MB-231 | 97.94 µg/mL (48h) | [4] |

| H. humile Ethyl Acetate Extract | Cytotoxic | MCF-7 | 103.9 µg/mL (24h) | [4] |

| Phellopterin | Cytotoxic | U-266 | 44.3 ± 1.4 µg/mL | [5] |

| Phellopterin | Cytotoxic | SK-MM-1 | 69.1 ± 1.2 µg/mL | [5] |

| Phellopterin | Cytotoxic | RPMI-8226 | 85.7 ± 1.8 µg/mL | [5] |

| H. candolleanum Methanol Extract | Cytotoxic | A431 | 45 µg/ml | [6] |

| H. candolleanum Methanol Extract | Cytotoxic | A375 | 38 µg/ml | [6] |

| H. candolleanum Methanol Extract | Cytotoxic | MDA-MB-231 | 52 µg/ml | [6] |

| H. candolleanum Methanol Extract | Cytotoxic | U937 | 49 µg/ml | [6] |

| H. candolleanum Methanol Extract | Cytotoxic | HeLa | 41 µg/ml | [6] |

| Xanthotoxin | Anti-inflammatory | LPS-stimulated RAW264.7 cells | Inhibition of NO production | [7] |

| Bergapten | Anti-inflammatory | - | Reduces pro-inflammatory cytokines | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of Heracleum-derived compounds.

Microwave-Assisted Extraction (MAE) of Furanocoumarins

This protocol is adapted from a study on the extraction of furanocoumarins from Heracleum sosnowskyi.[2]

Objective: To efficiently extract furanocoumarins from Heracleum plant material.

Materials and Equipment:

-

Dried and ground Heracleum plant material (e.g., leaves)

-

Hexane (analytical grade)

-

Microwave reactor (e.g., Anton Paar)

-

30 mL G30 Wide Neck glass vials with silicone septa and snap caps

-

Whatman® Grade 114 qualitative filter paper

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 0.1 g of dried, ground plant material and place it into a 30 mL glass vial.

-

Add 2 mL of hexane to the vial.

-

Seal the vial with a silicone septum and snap cap.

-

Place the vial in the microwave reactor.

-

Set the microwave program to "heat as fast as possible" to reach the target temperature of 70 °C.

-

Maintain the temperature at 70 °C for an extraction time of 10 minutes.

-

After extraction, allow the vial to cool to 50 °C.

-

Filter the extract using Whatman® Grade 114 qualitative filter paper to remove solid plant material.

-

The resulting hexane extract is ready for further analysis (e.g., GC-MS).

Note: The optimal solvent-to-solid ratio was determined to be 20:1.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is a general guideline for the analysis of furanocoumarins in Heracleum extracts.

Objective: To identify and quantify furanocoumarins in the plant extract.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., PerkinElmer Clarus 580 series GC with a Clarus 560 S MS)

-

Capillary column (e.g., Elite-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness)

-

Helium (carrier gas)

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 10:1)

-

Carrier Gas Flow Rate: 1.9 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 40 °C

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Transfer Line Temperature: 280 °C

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 180 °C

-

Scan Mode: Full scan

-

Mass Range: m/z 45–500

Data Analysis:

-

Compound identification is performed by comparing the retention indices and mass spectra of the peaks with entries in a spectral library (e.g., NIST).

-

Quantification can be achieved using an external standard calibration curve or by using a flame ionization detector (FID) with established response factors.

MTT Cytotoxicity Assay

This protocol describes a common method for assessing the cytotoxic effects of plant extracts or isolated compounds on cancer cell lines.

Objective: To determine the concentration at which a compound or extract inhibits the growth of cancer cells by 50% (IC50).

Materials and Equipment:

-

Cancer cell line of interest (e.g., MDA-MB-231, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Heracleum extract or isolated compound, dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the test compound or extract in the cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test substance. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the test substance) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37 °C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the concentration of the test substance.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition

This protocol provides a general framework for assessing the cyclooxygenase-2 (COX-2) inhibitory activity of Heracleum extracts.

Objective: To determine the ability of a plant extract to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

Materials and Equipment:

-

COX-2 inhibitor screening assay kit (commercially available)

-

Heracleum extract dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., celecoxib or indomethacin)

-

Microplate reader

Procedure (General, based on commercially available kits):

-

Reagent Preparation: Prepare the reagents provided in the kit according to the manufacturer's instructions. This typically includes a reaction buffer, heme, the COX-2 enzyme, and a substrate (arachidonic acid).

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

-

Inhibitor Addition: Add different concentrations of the Heracleum extract to the test wells. Add the positive control to its designated wells and a solvent control to others.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25 °C) to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Reaction Termination: After a specific incubation period, stop the reaction by adding a stop solution (often an acid).

-

Detection: The product of the COX-2 reaction (prostaglandin H2) is often unstable and is converted to a more stable product (e.g., prostaglandin F2α) which can be quantified colorimetrically or fluorometrically using a microplate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the extract compared to the control. The IC50 value can then be determined.

Molecular Mechanisms and Signaling Pathways

The therapeutic effects of Heracleum-derived furanocoumarins are underpinned by their interactions with various cellular signaling pathways. This section explores the known molecular mechanisms of action for key compounds and provides visual representations using Graphviz.

Anti-inflammatory and Immunomodulatory Effects

Furanocoumarins from Heracleum have demonstrated significant anti-inflammatory properties. Their mechanisms often involve the modulation of key inflammatory signaling pathways:

-

NF-κB Signaling Pathway: Xanthotoxin has been shown to regulate the NF-κB pathway.[9] NF-κB is a crucial transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, furanocoumarins can effectively dampen the inflammatory response.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation. Xanthotoxin has been found to exert its pharmacological effects by modulating the MAPK signaling cascade.[9]

-

Akt-eNOS-cGMP Pathway: Xanthotoxin has also been shown to induce vasorelaxation through the Akt-eNOS-cGMP pathway, which can contribute to its vascular protective and anti-inflammatory effects.

Caption: NF-κB signaling pathway and the inhibitory action of Xanthotoxin.

Caption: MAPK signaling pathway and the inhibitory action of Xanthotoxin.

Anticancer Effects

Several furanocoumarins have exhibited promising anticancer activity. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest through the modulation of key regulatory pathways:

-

DNA Intercalation and Cross-linking: Upon photoactivation with UVA light, psoralens can intercalate into DNA and form covalent cross-links between DNA strands. This damage inhibits DNA replication and transcription, ultimately leading to apoptosis, particularly in rapidly dividing cancer cells.

-

p53 Signaling Pathway: Psoralen-induced DNA damage can activate the p53 tumor suppressor protein. Activated p53 can then trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

-

Tyrosine Kinase Signaling: Photoactivated psoralen can also impact tyrosine kinase signaling pathways, which are often dysregulated in cancer and are crucial for cell growth, proliferation, and survival.[10]

Caption: p53 signaling pathway activation by Psoralen-induced DNA damage.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the investigation of bioactive compounds from Heracleum.

Caption: A typical workflow for the isolation of bioactive compounds.

Caption: Logical progression from traditional use to drug discovery.

Conclusion and Future Directions

The genus Heracleum represents a vast and largely untapped reservoir of bioactive compounds with significant therapeutic potential. The historical and traditional uses of these plants have provided a valuable guide for modern scientific inquiry, leading to the discovery and characterization of numerous furanocoumarins with potent anti-inflammatory, antimicrobial, and anticancer properties. This technical guide has summarized the key findings in the discovery and history of Heracleum-derived compounds, presented quantitative data on their occurrence and activity, provided detailed experimental protocols for their study, and elucidated their molecular mechanisms of action.

Future research should focus on several key areas. A comprehensive phytochemical analysis of a wider range of Heracleum species is warranted to identify novel bioactive compounds. Further elucidation of the molecular mechanisms of action of known compounds will be crucial for understanding their full therapeutic potential and for identifying new drug targets. Moreover, preclinical and clinical studies are needed to validate the efficacy and safety of Heracleum-derived compounds for the treatment of various diseases. The development of sustainable and optimized extraction and purification methods will also be essential for the large-scale production of these valuable natural products. By continuing to explore the rich chemical diversity and pharmacological potential of the Heracleum genus, we can unlock new avenues for the development of novel and effective therapeutic agents.

References

- 1. in-vitro-assessment-of-anti-inflammatory-and-cox-2-inhibitory-action-of-some-medicinal-plants - Ask this paper | Bohrium [bohrium.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of (-)-Heraclenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physicochemical properties and solubility of (-)-Heraclenol, a naturally occurring coumarin. The information is compiled from various scientific databases and presented in a structured format to facilitate its use in research and drug development. This document also includes detailed experimental protocols for determining key physicochemical parameters and a logical workflow for the characterization of natural products.

Physicochemical Properties of this compound

This compound, with the molecular formula C₁₆H₁₆O₆, is a complex organic molecule.[1][2] A summary of its key physicochemical properties is presented in Table 1. It is important to note that many of these values are computationally predicted and experimental verification is recommended.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₆ | [1][2] |

| Molecular Weight | 304.29 g/mol | [1][2] |

| IUPAC Name | 9-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | [1] |

| CAS Number | 139079-42-8 | |

| Melting Point | Not Available | |

| Boiling Point (estimated) | 544.00 to 545.00 °C @ 760.00 mm Hg | [3] |

| pKa (Strongest Acidic, predicted) | 13.2 | |

| logP (Octanol/Water Partition Coefficient, predicted) | 1.2 to 2.05 | [1][4] |

| Polar Surface Area (predicted) | 89.1 Ų | [1][2] |

Solubility Profile of this compound

The solubility of a compound is a critical factor in its biological activity and formulation development. The available solubility data for this compound is summarized in Table 2. The compound is reported to be soluble in dimethyl sulfoxide (DMSO) and has a low estimated solubility in water.

| Solvent | Solubility | Source |

| Water (estimated) | 744.4 mg/L @ 25 °C | [3] |

| Water (predicted) | 0.29 g/L | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

| Ethanol | Not Available | |

| Methanol | Not Available | |

| Acetone | Not Available |

Experimental Protocols

For researchers seeking to experimentally determine the physicochemical properties and solubility of this compound, the following general protocols can be adapted.

Determination of Melting Point

The melting point of a solid organic compound can be determined using the capillary method with a melting point apparatus or a Thiele tube.[7][8][9][10][11]

Materials:

-

Melting point apparatus or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

This compound sample (finely powdered)

-

Heating oil (for Thiele tube)

Procedure:

-